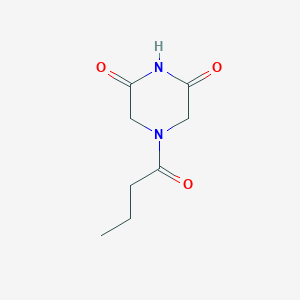
4-Butanoylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoylpiperazine-2,6-dione can be achieved through the condensation of iminodiacetic acid with various amines under microwave irradiation . This method provides high yields and involves the following steps:
Condensation Reaction: Iminodiacetic acid reacts with amines such as cyclohexanamine, pyridin-2-ylmethanamine, and others under microwave irradiation to form piperazine-2,6-dione derivatives.
Purification: The synthesized compounds are purified by crystallization and characterized by spectroscopic means.
Industrial Production Methods
the use of microwave irradiation for synthesis suggests potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butanoylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
4-Butanoylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been evaluated for its anticancer activity against several human cancer cell lines.
Industry: The compound is used in pharmaceutical testing and as a reference standard for accurate results.
Mécanisme D'action
The mechanism of action of 4-Butanoylpiperazine-2,6-dione involves its interaction with molecular targets and pathways. It has been shown to exhibit anticancer activity by inhibiting specific enzymes and pathways involved in cancer cell proliferation . The compound’s exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
4-Butanoylpiperazine-2,6-dione can be compared with other similar compounds, such as:
Piperazine-2,6-dione: A parent compound with similar biological activities.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: A derivative with enhanced anticancer activity.
Diketopiperazine derivatives: A class of compounds known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
The uniqueness of this compound lies in its specific structure and the potential for various modifications to enhance its biological activities .
Propriétés
Numéro CAS |
374601-95-3 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-butanoylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-8(13)10-4-6(11)9-7(12)5-10/h2-5H2,1H3,(H,9,11,12) |
Clé InChI |
MSRUJUDFWCQNCR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CC(=O)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


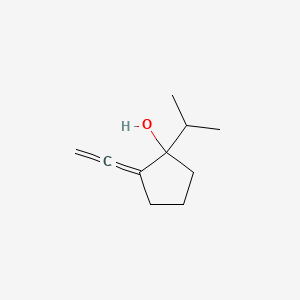
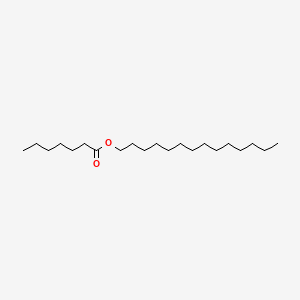
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
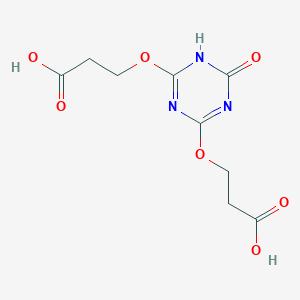
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)

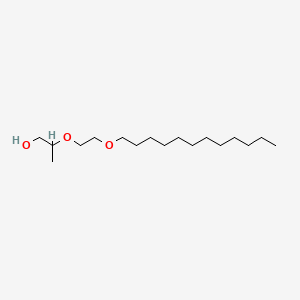
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
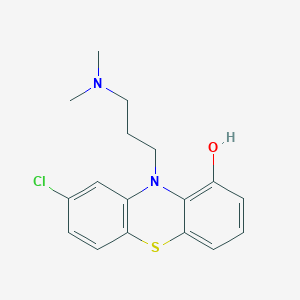
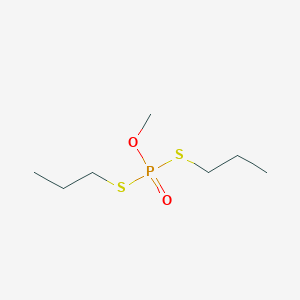
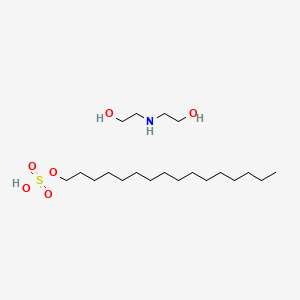
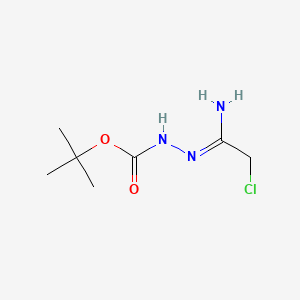

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
